
4'-Fluoro-3-(4-thiomethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H15FOS. It is characterized by the presence of a fluorine atom attached to a phenyl ring, a thiomethyl group attached to another phenyl ring, and a propiophenone backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 4-methylthiobenzene.
Condensation Reaction: The key step involves a condensation reaction between 4-fluorobenzaldehyde and 4-methylthiobenzene in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield 4’-Fluoro-3-(4-thiomethylphenyl)propiophenone.
Industrial Production Methods
In an industrial setting, the production of 4’-Fluoro-3-(4-thiomethylphenyl)propiophenone can be scaled up using similar synthetic routes. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and oxidation reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Fluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4’-Fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Bromo-3-(4-thiomethylphenyl)propiophenone: Similar structure with a bromine atom instead of fluorine.
4’-Chloro-3-(4-thiomethylphenyl)propiophenone: Contains a chlorine atom instead of fluorine.
4’-Iodo-3-(4-thiomethylphenyl)propiophenone: Features an iodine atom in place of fluorine.
Uniqueness
4’-Fluoro-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHXYQLFYCOXNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644377 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-18-5 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
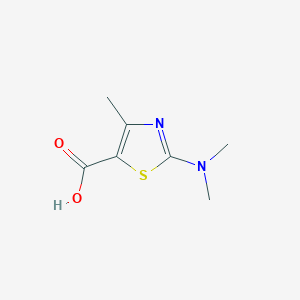
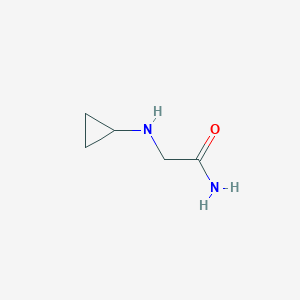
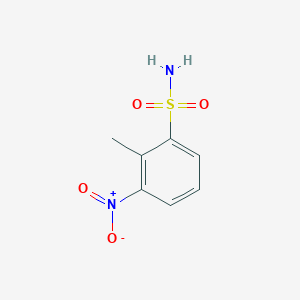
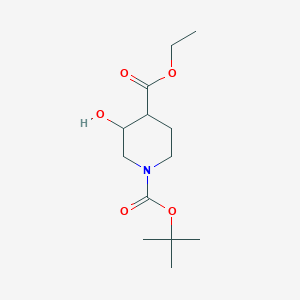
![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)
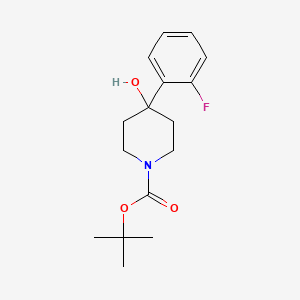

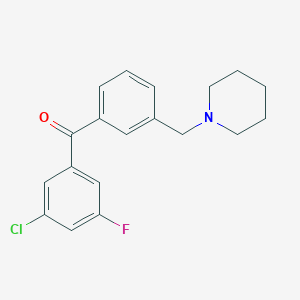

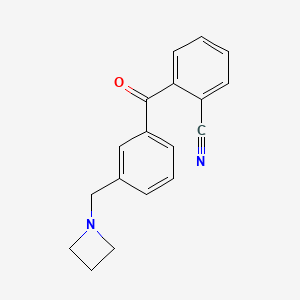

![ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)
